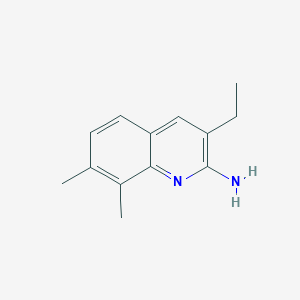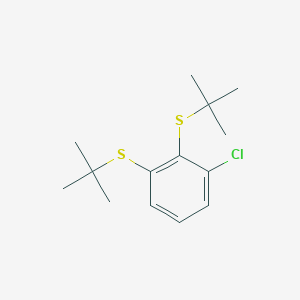![molecular formula C10H12O4S B14142778 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid CAS No. 89111-18-2](/img/structure/B14142778.png)
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-2-thiabicyclo[320]hept-3-ene-6,7-dicarboxylic acid is a bicyclic compound featuring a sulfur atom within its structure
Vorbereitungsmethoden
The synthesis of 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid typically involves the functionalization of the 6,7-double bond in a bicyclic sulfone precursor. One common method includes the thermal extrusion of sulfur dioxide (SO₂), which allows for the formation of seven-membered ring systems via a Cope rearrangement of the resulting cis-1,2-divinyl intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using specific catalysts or reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid has several scientific research applications:
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid exerts its effects involves the functionalization of its double bond and the subsequent formation of reactive intermediates. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid can be compared to other similar compounds, such as:
5,6,7-Trimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid: This compound has an additional methyl group, which can affect its reactivity and applications.
6,6-Dimethyl-2-vinylbicyclo[3.1.1]hept-2-ene:
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the sulfur atom, which imparts distinct reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
89111-18-2 |
|---|---|
Molekularformel |
C10H12O4S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
6,7-dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4S/c1-9(7(11)12)5-3-4-15-6(5)10(9,2)8(13)14/h3-6H,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IIYFTKSEVAAFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C=CSC2C1(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
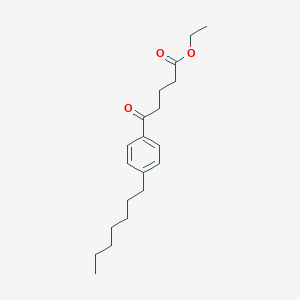
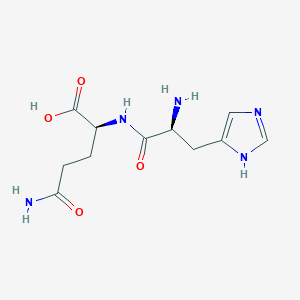
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
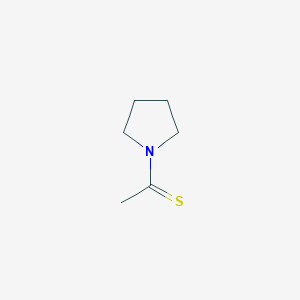
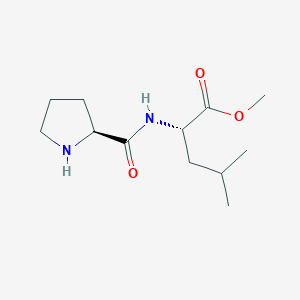
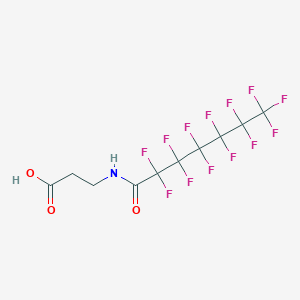
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
